molecular formula C21H30N2O B3803190 (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3803190
M. Wt: 326.5 g/mol
InChI Key: YEBAJZUGZCEMHT-UXHICEINSA-N
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Description

(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.

    Introduction of the amino group: This step involves the use of a suitable amine, such as dicyclopropylmethylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, under basic conditions

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific receptors in the body, making it a potential candidate for the treatment of diseases such as Alzheimer’s and Parkinson’s.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts stability and rigidity, making it useful in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but it is believed that the compound affects neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-23(18(14-6-7-14)15-8-9-15)19-16-4-2-3-5-17(16)21(20(19)24)10-12-22-13-11-21/h2-5,14-15,18-20,22,24H,6-13H2,1H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBAJZUGZCEMHT-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(C2(CCNCC2)C3=CC=CC=C13)O)C(C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1[C@@H](C2(CCNCC2)C3=CC=CC=C13)O)C(C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[dicyclopropylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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